molecular formula C19H19FN6O B2529543 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide CAS No. 1286706-83-9

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2529543
CAS No.: 1286706-83-9
M. Wt: 366.4
InChI Key: MSICRTUSOAVYSU-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring, a pyridazine ring, a fluorophenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the pyridazine intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine Carboxamide: Finally, the compound is completed by reacting the intermediate with piperidine-4-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Using continuous flow reactors to improve yield and reduce reaction times.

    Purification Techniques: Employing crystallization, distillation, or chromatography to ensure high purity of the final product.

    Scalability: Ensuring that the synthesis is scalable by using cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific proteins or enzymes, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a different fluorophenyl substitution.

    1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Chlorine substitution instead of fluorine.

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-15-3-1-4-16(13-15)22-19(27)14-7-11-25(12-8-14)17-5-6-18(24-23-17)26-10-2-9-21-26/h1-6,9-10,13-14H,7-8,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSICRTUSOAVYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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